1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Structure : The compound consists of a piperidin-2-one ring with a 3-(3,4-dimethoxyphenyl)prop-2-enoyl substituent .
Molecular Structure Analysis
The compound’s molecular structure features a piperidin-2-one ring with a cinnamoyl (3-(3,4-dimethoxyphenyl)prop-2-enoyl) group attached. The E configuration of the double bond in the cinnamoyl moiety is crucial .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
One study focused on the synthesis of compounds related to the structure of 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one. For example, compounds were synthesized from 4-hydroxy coumarin, involving refluxing with aromatic aldehydes in the presence of piperidine as a catalyst. These synthesized compounds exhibited quasireversible redox processes and were analyzed for their antibacterial and antioxidant activities (Al-ayed, 2011).
Potential Biological Activities
- Antibacterial Activity : Certain synthesized compounds, similar in structure to the compound of interest, showed significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, indicating the potential for medical applications in treating bacterial infections (Al-ayed, 2011).
- Antioxidant Activity : These compounds also demonstrated varying extents of antioxidant activities, with one being notably more active than Trolox, suggesting their potential as antioxidant agents in pharmaceutical formulations (Al-ayed, 2011).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one' involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol followed by cyclization and acylation to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "3-(piperidin-2-yl)prop-2-en-1-ol", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol in the presence of acetic anhydride and sodium acetate to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-3-ol.", "Step 2: Cyclization of the intermediate with acetic anhydride in the presence of hydrochloric acid to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-2-one.", "Step 3: Acylation of the intermediate with acetic anhydride in the presence of sodium acetate to form the final product 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one.", "Step 4: Purification of the final product by recrystallization from methanol/ethyl acetate/diethyl ether and drying over ice." ] } | |
CAS No. |
130263-10-4 |
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
InChI |
InChI=1S/C16H19NO4/c1-20-13-8-6-12(11-14(13)21-2)7-9-16(19)17-10-4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
YQXUGVCMIWBNGS-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC=CC2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.